molecular formula C18H22FN3O3S B12483464 N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide

N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide

Cat. No.: B12483464
M. Wt: 379.5 g/mol
InChI Key: UDNMKAVHRUWYRE-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with N-(2-dimethylaminoethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
  • N-[2-(Dimethylamino)ethyl]acrylamide

Uniqueness

N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22FN3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C18H22FN3O3S/c1-21(2)13-12-20-18(23)14-22(17-11-7-6-10-16(17)19)26(24,25)15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,20,23)

InChI Key

UDNMKAVHRUWYRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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